molecular formula C20H22O B3094023 (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1252617-33-6

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3094023
CAS No.: 1252617-33-6
M. Wt: 278.4 g/mol
InChI Key: FCSXXURFXCTBKH-NTEUORMPSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound features a tert-butyl group on one phenyl ring and a methyl group on the other, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate various biological pathways, leading to its observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a tert-butyl group.

    (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Contains a chlorine atom on one phenyl ring.

    (2E)-3-(4-Nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Features a nitro group on one phenyl ring.

Uniqueness

The presence of the tert-butyl group in (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-15-5-10-17(11-6-15)19(21)14-9-16-7-12-18(13-8-16)20(2,3)4/h5-14H,1-4H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSXXURFXCTBKH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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